molecular formula C16H19FN4O B2934032 4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 1421477-67-9

4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2934032
CAS RN: 1421477-67-9
M. Wt: 302.353
InChI Key: PMUMKAOEVRMNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide, also known as JNJ-42165279, is a small molecule drug that has shown promise in scientific research. This compound belongs to the class of piperidine carboxamides and has a unique chemical structure. The aim of

Mechanism of Action

4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide acts as a competitive antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the receptor, the compound increases the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and arousal. The compound also decreases the release of histamine, which is involved in the regulation of sleep-wake cycle.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to increase wakefulness and reduce sleep in animal models. The compound has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and arousal. The compound also decreases the release of histamine, which is involved in the regulation of sleep-wake cycle.

Advantages and Limitations for Lab Experiments

4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the histamine H3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. The compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability in vivo.

Future Directions

4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide has several potential future directions. It could be further studied for its potential therapeutic applications in the treatment of cognitive disorders, sleep disorders, and obesity. The compound could also be used as a tool for studying the role of the histamine H3 receptor in various physiological processes. Future studies could also focus on improving the pharmacokinetic properties of the compound, such as its solubility in water, to improve its bioavailability in vivo.
Conclusion:
In conclusion, 4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide is a small molecule drug that has shown promise in scientific research. The compound has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders, sleep disorders, and obesity. It acts as a competitive antagonist of the histamine H3 receptor and has been shown to improve cognitive function and increase wakefulness in animal models. The compound has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, such as its low solubility in water. Future studies could focus on improving the pharmacokinetic properties of the compound and further exploring its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde and piperidine. The intermediate product is then reacted with 1H-imidazole-1-carboxaldehyde to form the final product, 4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the histamine H3 receptor, which is involved in the regulation of several physiological processes, including sleep-wake cycle, cognition, and appetite. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in the treatment of obesity and sleep disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-14-3-1-2-4-15(14)19-16(22)21-8-5-13(6-9-21)11-20-10-7-18-12-20/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUMKAOEVRMNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide

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